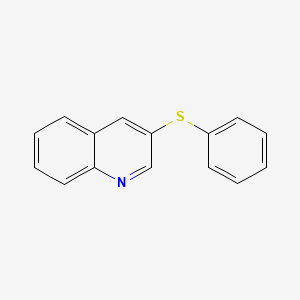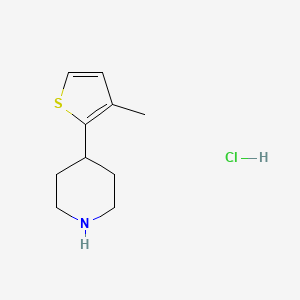
3-Phenylsulfanylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylsulfanylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and has a phenylsulfanyl group attached to the third position of the quinoline ring. The unique molecular structure of 3-phenylsulfanylquinoline makes it a promising candidate for the development of new drugs and materials.
Wirkmechanismus
The mechanism of action of 3-phenylsulfanylquinoline is not fully understood. However, studies have suggested that this compound can interact with specific proteins and enzymes in cells, leading to the induction of apoptosis or inhibition of bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 3-phenylsulfanylquinoline can induce apoptosis in cancer cells by activating specific pathways. Additionally, this compound has shown potential as an antimicrobial agent against various bacterial strains. However, the exact biochemical and physiological effects of this compound are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-phenylsulfanylquinoline in lab experiments is its unique molecular structure, which makes it a promising candidate for the development of new drugs and materials. Additionally, this compound is relatively easy to synthesize using commonly available reagents. However, one of the limitations of using 3-phenylsulfanylquinoline in lab experiments is its potential toxicity, which can limit its applications in certain fields.
Zukünftige Richtungen
There are several future directions for the study of 3-phenylsulfanylquinoline. One of the most promising areas of research is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of 3-phenylsulfanylquinoline and its potential applications in other fields such as materials science and catalysis.
Synthesemethoden
The synthesis of 3-phenylsulfanylquinoline can be achieved through several methods. One of the most commonly used methods is the Pd-catalyzed cross-coupling reaction between 3-bromoquinoline and phenylsulfanylboronic acid. This method is efficient and provides a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
3-Phenylsulfanylquinoline has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that 3-phenylsulfanylquinoline can induce apoptosis in cancer cells by targeting specific pathways. Additionally, this compound has shown potential as an antimicrobial agent against various bacterial strains.
Eigenschaften
IUPAC Name |
3-phenylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NS/c1-2-7-13(8-3-1)17-14-10-12-6-4-5-9-15(12)16-11-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIWOYAAGMEHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-ethylbenzyl)thiophene-2-carboxamide](/img/structure/B2676182.png)
![2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide;hydrochloride](/img/structure/B2676183.png)
![N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2676184.png)
![1,3-dimethyl-7-(2-phenylethyl)-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![5'-Bromo-1'-ethenyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B2676190.png)
![3-cyclopropyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2676191.png)




